molecular formula C8H8N4S B13694046 2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole

2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole

Cat. No.: B13694046
M. Wt: 192.24 g/mol
InChI Key: DROXWGIDZRZGID-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

  • 2-Amino-5-(3-pyridyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-chloro-3-pyridyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-methyl-2-pyridyl)-1,3,4-thiadiazole

Comparison: Compared to its analogs, 2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole exhibits unique properties due to the presence of the 4-methyl group on the pyridine ring. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

5-(4-methylpyridin-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8N4S/c1-5-2-3-10-4-6(5)7-11-12-8(9)13-7/h2-4H,1H3,(H2,9,12)

InChI Key

DROXWGIDZRZGID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=NN=C(S2)N

Origin of Product

United States

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